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molecular formula C10H14O B8652877 4,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde CAS No. 41793-01-5

4,6,6-Trimethyl-1,3-cyclohexadiene-1-carboxaldehyde

Cat. No. B8652877
M. Wt: 150.22 g/mol
InChI Key: AGOZFZVIFYEFGK-UHFFFAOYSA-N
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Patent
US07632973B2

Procedure details

After comparison of the proton NMR spectral data to published spectral data for dehydrocitral (2) (Kann et al., J. Org. Chem. 55, 5312-5323 (1990)) and 4,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (3) (Hong et al., Org. Letters, 8, 2217 (2006)), the mixture was shown to contain dehydrolavandulal (1), (2E,4E)-3,7-dimethyl-2,4,6-octatrienal (2) (dehydrocitral), and 4,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde (3) in a 76:12:12 ratio, respectively. The proton NMR spectrum of dehydrolavandulal (1) exhibited a singlet at δ 9.44 (CH═O); a doublet (J=12 Hz) at δ 7.10 (vinyl H at C3); a broad doublet (J=12 Hz) at δ 6.35 (vinyl H at C4); broad singlets at δ 5.27 and δ 4.80 (C═CH2); and broad singlets at δ 1.97, 1.94, and 1.90 (three CH3 groups). The proton NMR spectrum of dehydrocitral (2) was characterized by a doublet (J=8.1 Hz) at δ 10.10 (CH═O, E stereoisomer); a doublet of doublets (J=15, 11 Hz) at δ 6.97 (vinyl H at C5); a doublet (J=15 Hz) at δ 6.24 (vinyl H at C4); a broad doublet (J=11 Hz) at δ 6.00 (vinyl H at C6); a broad doublet (J=8.1 Hz) at δ 5.95 (vinyl H at C2); a doublet (J=1.2 Hz) at δ 2.30 (CH3 at C3); and overlapping broad singlets at δ 1.88 (two CH3 groups at C7). The assignment of dehydrolavandulal was further confirmed by hydrogenation of dehydrolavandulal to obtain the known compound tetrahydrolavandulol, as shown in Example 5. The presence of 4,6,6-trimethyl-1,3-cyclohexadiene-1-carboxaldehyde as a minor component in the product mixture was indicated by a singlet at δ 9.40 (CH═O) and a singlet at δ 1.20 (6H; two CH3 groups at C6). For a full spectral characterization of the latter cyclic aldehyde, see B. C. Hong, et al., Org. Letters, 8, 2217 (2006).
[Compound]
Name
dehydrocitral
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
C5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
C6
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
C3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
C7
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
[Compound]
Name
C3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fourteen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Fifteen

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:7][C:6]([CH3:9])([CH3:8])[C:5]([CH:10]=[O:11])=[CH:4][CH:3]=1.C/C(/C=C/C=C(C)C)=C\C=O>>[CH3:7][CH:2]([CH2:3][CH2:4][CH:5]([CH:6]([CH3:9])[CH3:8])[CH2:10][OH:11])[CH3:1]

Inputs

Step One
Name
dehydrocitral
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
C5
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
C6
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
C3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
C7
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(C1)(C)C)C=O
Step Nine
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C(=C/C=O)\C=C\C=C(C)C
Step Eleven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C(C1)(C)C)C=O
Step Twelve
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Thirteen
Name
C3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
C4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C(=C/C=O)\C=C\C=C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C)CCC(CO)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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